molecular formula C24H22N4O2S B4966528 3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide

3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide

Cat. No.: B4966528
M. Wt: 430.5 g/mol
InChI Key: UJIYPMDYXNVIKY-UHFFFAOYSA-N
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Description

3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenoxymethyl group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction using phenol and a suitable alkylating agent.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using a thiol reagent.

    Formation of the Phenylpropanamide Moiety: The final step involves the coupling of the triazole derivative with a phenylpropanamide precursor under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenylpropanamide moiety, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and phenylpropanamide derivatives.

    Substitution: Various substituted phenoxymethyl derivatives.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules.
  • It serves as a ligand in coordination chemistry for the development of metal complexes.

Biology:

  • The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
  • It is being investigated for its potential as an anticancer agent, with studies focusing on its ability to induce apoptosis in cancer cells.

Medicine:

  • The compound is being explored for its potential use in the treatment of various diseases, including infections and cancer.
  • It is also being studied for its anti-inflammatory properties.

Industry:

  • The compound is used in the development of new materials with specific properties, such as polymers and coatings.
  • It is also being investigated for its potential use in agricultural applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit the activity of certain enzymes, such as proteases and kinases, which play a role in various biological processes.

    Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

    Modulate Immune Response: It has been shown to modulate the immune response by affecting the production of cytokines and other immune mediators.

Comparison with Similar Compounds

  • **3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylpropanamide
  • **3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylpropanamide
  • **3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropylpropanamide

Uniqueness:

  • The presence of the phenylpropanamide moiety distinguishes 3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide from its analogs, providing it with unique chemical and biological properties.
  • The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile and valuable compound for scientific research.

Properties

IUPAC Name

3-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c29-23(25-19-10-4-1-5-11-19)16-17-31-24-27-26-22(18-30-21-14-8-3-9-15-21)28(24)20-12-6-2-7-13-20/h1-15H,16-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIYPMDYXNVIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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